molecular formula C7H3FINO B13919859 4-Fluoro-2-iodophenylisocyanate

4-Fluoro-2-iodophenylisocyanate

Cat. No.: B13919859
M. Wt: 263.01 g/mol
InChI Key: CLJXXYBNWWYCHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodophenylisocyanate typically involves the reaction of 4-fluoro-2-iodoaniline with phosgene or a phosgene equivalent under controlled conditions . The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining stringent temperature controls, and ensuring proper handling of hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodophenylisocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-iodophenylisocyanate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-iodophenylisocyanate is unique due to the presence of both fluorine and iodine substituents on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a valuable building block in organic synthesis .

Properties

Molecular Formula

C7H3FINO

Molecular Weight

263.01 g/mol

IUPAC Name

4-fluoro-2-iodo-1-isocyanatobenzene

InChI

InChI=1S/C7H3FINO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H

InChI Key

CLJXXYBNWWYCHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)I)N=C=O

Origin of Product

United States

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